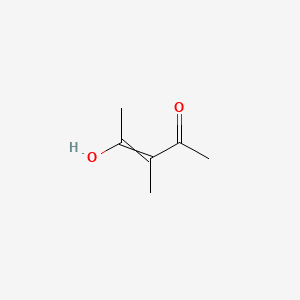

3-Penten-2-one, 4-hydroxy-3-methyl-

Description

Contextualization within the Class of Hydroxylated Unsaturated Ketones

3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- is a member of the α,β-unsaturated hydroxy ketone family. This classification is determined by its core structure, which features a ketone group conjugated with a carbon-carbon double bond, and a hydroxyl (-OH) group attached to the carbon atom adjacent to the carbonyl group (the α-carbon). The presence of the methyl group on the double bond further specifies its identity.

Hydroxylated unsaturated ketones, in general, are characterized by the dual reactivity of the ketone and alcohol functional groups, as well as the electrophilic nature of the β-carbon in the α,β-unsaturated system. This unique combination of functional groups imparts specific chemical properties and reactivity patterns. ontosight.ai These compounds can undergo a variety of reactions, including nucleophilic addition at the carbonyl carbon or the β-carbon, and reactions involving the hydroxyl group.

A key characteristic of many β-hydroxy ketones is their ability to undergo dehydration to form α,β-unsaturated ketones. taylorandfrancis.comfiveable.me The class of hydroxylated unsaturated ketones is significant in organic synthesis and is found in various natural products.

Significance in Organic Chemistry and Related Disciplines

The significance of 3-Penten-2-one, 4-hydroxy-3-methyl- and related hydroxylated unsaturated ketones extends across several scientific domains. In organic chemistry, they serve as versatile intermediates for the synthesis of more complex molecules. wikipedia.org For instance, the dehydration of 4-hydroxy-3-methyl-2-pentanone is a known route to produce 3-methyl-3-penten-2-one (B7765926). wikipedia.org

In the realm of medicinal chemistry, the α,β-unsaturated ketone moiety is recognized as a pharmacophore in the design of various therapeutic agents. nih.gov Research has shown that some compounds containing this structural motif exhibit biological activities, including potential antimicrobial and antioxidant effects. ontosight.ai This has spurred interest in the synthesis and evaluation of novel hydroxylated unsaturated ketones for potential drug development. ontosight.ainih.gov

Furthermore, in flavor and fragrance chemistry, unsaturated ketones and their precursors are important components. For example, 3-methyl-3-penten-2-one is a key raw material in the synthesis of some synthetic ketone fragrances. researchgate.netresearchgate.net The sensory properties of these compounds are closely linked to their specific molecular structure.

Research Rationale and Scope of Investigation for 3-Penten-2-one, 4-hydroxy-3-methyl-

The rationale for investigating 3-Penten-2-one, 4-hydroxy-3-methyl- stems from its potential as a building block in organic synthesis and its possible biological activities. ontosight.ai Research into this compound often focuses on several key areas:

Synthesis: Developing efficient and selective methods for its preparation is a primary objective. This can involve aldol (B89426) condensation reactions or other synthetic strategies. ontosight.aitaylorandfrancis.com

Chemical Reactivity: Understanding its behavior in various chemical transformations is crucial for its application as a synthetic intermediate. This includes studying its susceptibility to nucleophilic attack, oxidation, and reduction.

Spectroscopic Characterization: Detailed analysis of its spectral data (e.g., NMR, IR, Mass Spectrometry) is essential for its unambiguous identification and structural elucidation.

Biological Evaluation: Investigating its potential biological effects, such as antimicrobial or cytotoxic activity, is a significant area of research driven by the search for new bioactive compounds. ontosight.ainih.gov

The scope of investigation typically involves both experimental work in the laboratory and computational studies to model its structure and reactivity. The ultimate goal is to fully characterize the compound and explore its potential applications in various fields.

Data Tables

Table 1: Chemical and Physical Properties of 3-Penten-2-one, 4-hydroxy-3-methyl- and Related Compounds

| Property | (Z)-4-hydroxy-3-methylpent-3-en-2-one | 3-Penten-2-one, 4-hydroxy- | 4-hydroxy-3-methylpentan-2-one (B13205624) | 3-Methyl-3-penten-2-one |

| Molecular Formula | C6H10O2 nih.gov | C5H8O2 nih.gov | C6H12O2 nist.gov | C6H10O wikipedia.org |

| Molecular Weight | 114.14 g/mol nih.gov | 100.12 g/mol nih.gov | 116.1583 g/mol nist.gov | 98.145 g/mol wikipedia.org |

| IUPAC Name | (Z)-4-hydroxy-3-methylpent-3-en-2-one nih.gov | (Z)-4-hydroxypent-3-en-2-one nih.gov | 4-hydroxy-3-methylpentan-2-one nist.gov | 3-Methylpent-3-en-2-one wikipedia.org |

| CAS Number | 186047-23-4 nih.gov | 1522-20-9 nih.gov | 565-79-7 nist.gov | 565-62-8 wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

1522-25-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-hydroxy-3-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3 |

InChI Key |

ZBCJFUZOIPBJEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)O)C(=O)C |

Origin of Product |

United States |

Molecular Structure, Stereochemistry, and Tautomeric Equilibrium of 3 Penten 2 One, 4 Hydroxy 3 Methyl

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and internal bonding of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- are critical to its stability and reactivity.

The most stable conformation of the enol tautomer, 3-Penten-2-one, 4-hydroxy-3-methyl-, is the (Z)-isomer. nih.govnih.gov This planar conformation allows for the formation of a strong intramolecular hydrogen bond. In the gas phase, the enol form is dominant due to the stability conferred by this internal hydrogen bond. researchgate.net In the liquid phase and in solution, the relative population of conformers is dependent on the solvent, as discussed previously. The keto form, 3-methyl-2,4-pentanedione (B1204033), has more conformational freedom due to rotation around its C-C single bonds. libretexts.org

The defining structural feature of the enol tautomer is the strong intramolecular hydrogen bond (IHB) between the hydroxyl group (-OH) at position 4 and the carbonyl oxygen atom (=O) at position 2. ruc.dkruc.dk This interaction creates a pseudo-aromatic, six-membered ring that significantly stabilizes the molecule. ruc.dk The formation of this chelated ring leads to an increase in the resonance conjugation of the π-electrons. ruc.dk The strength of this IHB is a key factor in the predominance of the enol form in non-polar environments. Any factor that disrupts this bond, such as interaction with a polar solvent, will affect the tautomeric equilibrium. cdnsciencepub.com

Chirality and Stereochemical Considerations

The tautomeric forms of the compound exhibit different types of stereoisomerism.

Keto Form (3-Methyl-2,4-pentanedione): The central carbon atom (C3) of the keto tautomer is bonded to four different groups: a hydrogen atom, a methyl group, and two acetyl groups. This makes it a chiral center. Therefore, 3-Methyl-2,4-pentanedione can exist as a pair of enantiomers (R and S isomers).

Enol Form (3-Penten-2-one, 4-hydroxy-3-methyl-): The enol form does not have a traditional chiral carbon. Instead, it possesses a carbon-carbon double bond between C3 and C4. This allows for geometric isomerism (E/Z isomerism). Due to the requirement for the formation of the stabilizing intramolecular hydrogen bond, the molecule is locked in the (Z)-configuration, where the hydroxyl group and the carbonyl group are on the same side of the double bond. nih.govnih.gov

Potential for Enantiomerism and Diastereomerism

The molecular structure of 3-Penten-2-one, 4-hydroxy-3-methyl- possesses two key stereogenic elements that result in the potential for both enantiomerism and diastereomerism.

Chiral Center: The carbon atom at position 4 (C4), which is bonded to a hydroxyl group, a methyl group, a carbon-carbon double bond, and another carbon atom, is a chiral center. This means it is non-superimposable on its mirror image, leading to the existence of two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Geometric Isomerism: The carbon-carbon double bond between C3 and C4 is substituted with different groups on each carbon, allowing for geometric isomerism. This gives rise to two geometric isomers, designated as (E) and (Z). The assignment is based on the priority of the substituents on each carbon of the double bond. studymind.co.ukchemguide.co.uk For C3, the acetyl group has a higher priority than the methyl group. For C4, the hydroxyl group has a higher priority than the methyl group. In the (Z)-isomer (from the German zusammen, meaning together), the higher priority groups (acetyl and hydroxyl) are on the same side of the double bond. In the (E)-isomer (from the German entgegen, meaning opposite), they are on opposite sides.

The combination of a chiral center and a geometric isomer-producing double bond means that four distinct stereoisomers of 3-Penten-2-one, 4-hydroxy-3-methyl- can exist. These are two pairs of enantiomers, with the pairs being diastereomers of each other.

| Stereoisomer | Relationship |

| (R,Z)-4-hydroxy-3-methylpent-3-en-2-one | Enantiomer of (S,Z) |

| (S,Z)-4-hydroxy-3-methylpent-3-en-2-one | Enantiomer of (R,Z) |

| (R,E)-4-hydroxy-3-methylpent-3-en-2-one | Enantiomer of (S,E) |

| (S,E)-4-hydroxy-3-methylpent-3-en-2-one | Enantiomer of (R,E) |

| (R,Z) and (R,E) | Diastereomers |

| (S,Z) and (S,E) | Diastereomers |

| (R,Z) and (S,E) | Diastereomers |

| (S,Z) and (R,E) | Diastereomers |

Stereochemical Assignment Methodologies

The determination of the specific stereochemistry of a molecule like 3-Penten-2-one, 4-hydroxy-3-methyl- relies on various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of molecules. For beta-hydroxy ketones, ¹H NMR analysis can be particularly insightful. The coupling constants (J-values) between protons on adjacent carbon atoms can provide information about their dihedral angle, which in turn can help to deduce the relative arrangement of substituents. nih.govacs.orgacs.org For instance, the magnitude of the coupling constant between the proton on C4 and the protons of the methyl group at C5 can differ between the syn and anti diastereomers if the compound were saturated. In the unsaturated system, the Nuclear Overhauser Effect (NOE) can be used to determine the geometry of the double bond. An NOE between the methyl group at C3 and the methyl group at C5 would indicate a (Z)-configuration.

Chiroptical Methods: To determine the absolute configuration of the chiral center (R or S), chiroptical methods such as optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD) are employed. These techniques measure the differential interaction of the chiral molecule with plane-polarized or circularly polarized light. The experimental data can be compared with data from standards of known configuration or with theoretical calculations to assign the absolute stereochemistry.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including both the relative and absolute stereochemistry of the molecule.

Advanced Synthetic Methodologies for 3 Penten 2 One, 4 Hydroxy 3 Methyl and Its Tautomers

Catalytic Approaches for Selective Synthesis

The choice of catalyst is paramount in directing the outcome of the aldol (B89426) reaction. Modern approaches utilize a range of catalytic systems, from soluble metal complexes to solid-supported materials and enzymes, each offering distinct advantages in terms of activity, selectivity, and operational simplicity.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. illinois.edu For the synthesis of β-hydroxy ketones, rhodium-based complexes have been particularly effective, especially in asymmetric hydrogenations to produce specific stereoisomers. rsc.orgthieme-connect.de For instance, rhodium complexes with chiral phosphine ligands are capable of highly enantioselective hydrogenation of α,β-unsaturated carbonyl compounds, which can be a pathway to chiral β-hydroxy ketones. rsc.org

Another approach involves the rhodium-catalyzed tandem 1,4-addition-aldol reaction, where organoboron reagents react with α,β-unsaturated ketones and aldehydes to yield aldol products with high syn-selectivity. organic-chemistry.org While not a direct synthesis of 4-hydroxy-3-methyl-2-pentanone from its carbonyl precursors, these methods highlight the utility of homogeneous rhodium catalysts in creating the β-hydroxy ketone structure with stereochemical control. Directed hydrogenation, where a hydroxyl group in the substrate coordinates to the metal catalyst, can also be used to achieve high diastereoselectivity in the reduction of unsaturated precursors. orgsyn.org

| Catalyst System | Reactants | Product Type | Key Feature |

| [Rh(cod)DuanPhos]BF₄ | Aromatic β-Amino Ketones | Chiral β-Amino Alcohols | High enantioselectivity (up to >99% ee) in hydrogenation. thieme-connect.de |

| Rh-catalyzed (ligand: tri-2-furylphosphine) | Vinyl Ketones + Aldehydes | syn-Aldol Products | High levels of syn-diastereoselectivity via reductive coupling. organic-chemistry.org |

| Cationic Rhodium-Biphosphine Complexes | 2-(1'-hydroxyalkyl)acrylates | anti-α-Alkyl-β-hydroxy Esters | High diastereoselectivity (>95%) via directed hydrogenation. orgsyn.org |

Heterogeneous catalysts are preferred in industrial processes due to their ease of separation from the reaction mixture, reusability, and stability under harsh conditions. For aldol additions, solid base catalysts are particularly relevant. Materials such as hydrotalcite-derived mixed metal oxides (e.g., Mg-Al oxides) have demonstrated effectiveness in catalyzing the aldol condensation of aldehydes and ketones. rsc.orggoogle.com These materials possess both acidic and basic sites that can be tuned to optimize the reaction. rsc.org

Perovskite nanocrystals, such as SrMoO₃, have also been employed as effective catalysts for cross-aldol condensations at elevated temperatures. nih.gov In the context of producing 4-hydroxy-3-methyl-2-pentanone, the key would be to optimize reaction conditions (e.g., lower temperatures) to favor the formation of the aldol adduct and prevent its dehydration. Ion exchange resins, particularly strongly basic anion exchange resins mixed with co-catalysts like magnesium hydroxide, have been used in the synthesis of the related diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) from acetone, demonstrating a viable strategy for base-catalyzed aldol additions. google.com

| Catalyst Type | Example | Application | Key Advantage |

| Mixed Metal Oxides | Hydrotalcite-derived Mg-Al oxides | Aldol condensation of n-butyraldehyde. google.com | High surface area and tunable basicity. rsc.orggoogle.com |

| Perovskite Nanocrystals | SrMoO₃ and SrNiO₃ | Cross-aldol condensation of benzaldehyde and diethyl ketone. nih.gov | High thermal stability and catalytic activity. nih.gov |

| Ion Exchange Resins | Strongly basic anion exchange resin + Mg(OH)₂ | Self-condensation of acetone to diacetone alcohol. google.com | Ease of separation and continuous processing. google.com |

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering environmentally friendly alternatives to metal-based catalysts. nih.gov

Organocatalysis: The amino acid L-proline and its derivatives are highly effective organocatalysts for direct asymmetric aldol reactions. nih.govnih.gov The mechanism involves the formation of a nucleophilic enamine intermediate from a ketone donor and the catalyst. This enamine then attacks an aldehyde acceptor, with the catalyst's chiral environment directing the stereochemical outcome. nih.gov This approach could be directly applied to the reaction between 2-butanone and acetaldehyde to yield enantiomerically enriched 4-hydroxy-3-methyl-2-pentanone. Chiral primary amines derived from quinine have also been used to catalyze the asymmetric aldol addition of hydroxyacetone to arylglyoxals, producing chiral dihydroxy diones with high diastereoselectivity and enantioselectivity. semanticscholar.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. acs.org For the synthesis of chiral α-hydroxy ketones, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes. acs.orgresearchgate.net Whole-cell redox processes, using microorganisms, can perform enantioselective reductions of diketones or selective oxidations of diols to afford enantiopure α-hydroxy ketones. acs.org Furthermore, hydrolases like lipases can be used for the kinetic resolution of racemic α-hydroxy ketones. When combined with a racemization catalyst in a dynamic kinetic resolution (DKR) process, this can theoretically yield a single enantiomer at 100% conversion. tu-dresden.de

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high selectivity is a critical goal in modern organic synthesis. For a molecule like 4-hydroxy-3-methyl-2-pentanone, this involves controlling which functional groups react (chemoselectivity), where they react (regioselectivity), and the three-dimensional arrangement of the resulting product (stereoselectivity).

The primary challenge in chemoselectivity for this synthesis is preventing the elimination of water from the desired β-hydroxy ketone product to form the more thermodynamically stable α,β-unsaturated ketone. This is typically achieved by careful control of reaction conditions. Acid-catalyzed aldol reactions often lead directly to the condensation product, whereas base-catalyzed reactions can be stopped at the aldol addition stage, particularly at lower temperatures. wikipedia.org

In cross-aldol reactions, such as between 2-butanone and acetaldehyde, regioselectivity becomes crucial. 2-butanone can form two different enolates (the kinetic enolate at the less-substituted α-carbon and the thermodynamic enolate at the more-substituted α-carbon). The choice of base and reaction conditions determines which enolate is formed, thereby directing which carbon atom acts as the nucleophile. For instance, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. youtube.com Furthermore, controlling self-condensation versus cross-condensation is essential. This can be managed by slowly adding one reactant to an excess of the other or by using a highly reactive electrophile (like an aldehyde) with a less reactive nucleophile (like a ketone). nih.gov

The aldol reaction between 2-butanone and acetaldehyde creates two new stereocenters, meaning four possible stereoisomers can be formed (syn and anti diastereomers, each as a pair of enantiomers). pharmacy180.com Controlling the diastereoselectivity and enantioselectivity is a key objective of advanced synthetic methods.

The diastereochemical outcome of the aldol reaction can often be predicted and controlled using the Zimmermann-Traxler model, which analyzes the geometry of a six-membered ring transition state. youtube.compharmacy180.com The geometry of the enolate (E or Z) plays a crucial role: Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. pharmacy180.com The stereochemistry of the enolate can be influenced by the choice of base and substrate. For example, using boron enolates can provide very high levels of diastereoselectivity due to the shorter B-O bond lengths, which amplify steric interactions in the transition state. youtube.compharmacy180.com

Catalytic asymmetric methods provide access to specific enantiomers. As discussed in section 3.1.3, chiral organocatalysts like proline create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Similarly, biocatalytic methods, such as resolutions or asymmetric reductions, are powerful strategies for obtaining enantiomerically pure β-hydroxy ketones. acs.orgtu-dresden.de

| Method | Enolate/Precursor | Selectivity Control | Typical Outcome |

| Zimmermann-Traxler Model | Z-enolate | Chair-like transition state with equatorial substituents. pharmacy180.com | syn-Diastereomer |

| Zimmermann-Traxler Model | E-enolate | Chair-like transition state with equatorial substituents. pharmacy180.com | anti-Diastereomer |

| Proline Organocatalysis | Enamine intermediate | Attack from a specific face due to catalyst chirality. nih.gov | High enantioselectivity (e.g., >95% ee). nih.gov |

| Directed Hydrogenation | Unsaturated β-hydroxy ketone | Coordination of hydroxyl group to chiral metal catalyst. orgsyn.org | High diastereoselectivity. orgsyn.org |

Sustainable and Green Chemical Syntheses

A cornerstone of green chemistry is the replacement of hazardous solvents and corrosive reagents with safer, more sustainable alternatives ijsr.netresearchgate.net.

A significant advancement has been the replacement of homogeneous mineral acid catalysts with solid acid catalysts. These heterogeneous catalysts are a greener alternative as they are often reusable and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. Modern sustainable processes utilize solid acid catalysts such as:

Polymeric resin-supported solid acids google.comgoogle.com

Clay-supported solid acids epo.orggoogle.com

Polymeric perfluorinated resin sulfonic acids epo.org

The use of these catalysts eliminates the need for corrosive mineral acids and the associated aqueous waste streams google.com.

Reducing energy consumption and improving process efficiency are critical goals in sustainable chemical production. This has been achieved through the adoption of energy-efficient heating methods and the transition from traditional batch processing to continuous flow manufacturing .

Continuous Flow Processes

The industrial production of 3-Methyl-3-penten-2-one (B7765926) has traditionally been conducted in semi-batch or batch stirred-tank reactors (BSTRs) google.com. These systems can suffer from mass transfer limitations, leading to lower reactor throughput, longer reaction times, and reduced product yields google.com.

Continuous flow reactors, such as Continuous Stirred Tank Reactors (CSTRs) and microreactors, offer a more sustainable and efficient alternative. These systems provide superior control over reaction parameters, enhance heat and mass transfer, and can significantly reduce reaction times while improving yields google.com. For instance, a patented green process using a microreactor reduced the reaction residence time to approximately one hour with a mass efficiency of around 64%, a substantial improvement over a comparable semi-batch process that required about 10 hours and had a mass efficiency of only 26% google.com.

Further intensification of this synthesis has been achieved by combining a fixed bed reactor (FBR) with a reactive distillation column (RDC). This integrated continuous process allows for the simultaneous reaction and separation of the product, preventing side reactions and enabling yields as high as 95.8% acs.orgbohrium.comresearchgate.net.

Table 1: Comparison of Batch vs. Continuous Reactor Systems for 3-Methyl-3-penten-2-one Synthesis

| Parameter | Semi-Batch Reactor google.com | Continuous Microreactor epo.org | Continuous FBR researchgate.net | Continuous RDC + FBR researchgate.net |

|---|---|---|---|---|

| Process Time | ~10 hours | ~1 hour | - | - |

| Product Yield (3M3P) | 65% | 75% | ~83% | 95.8% |

| Mass Efficiency | ~26% | ~57% | - | Improved by 11.5%* |

*Compared to the traditional BSTR-based process.

The benefits of adopting advanced continuous technologies are stark, leading to significant reductions in environmental impact and operational costs.

Table 2: Performance Improvements of Advanced Continuous Synthesis (RDC+FBR) vs. Traditional Batch (BSTR)

| Metric | Reduction / Improvement acs.orgresearchgate.net |

|---|---|

| Energy Usage | Reduced by 42% |

| Total Annual Cost (TAC) | Reduced by 53% |

| CO₂ Emissions | Reduced by 11.7% |

| Waste Generation | Reduced by 87.3% |

Energy-Efficient Reaction Conditions

Microwave-assisted organic synthesis (MAOS) represents another key green chemistry technique that enhances energy efficiency. Microwave irradiation provides rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods nih.govsemanticscholar.org. The aldol condensation, the core reaction for producing the target compound, has been shown to be highly amenable to microwave assistance in the synthesis of related compounds like chalcones and furfural derivatives mdpi.comscielo.org.boresearchgate.net. This technology offers a promising pathway for further optimizing the synthesis of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- by minimizing energy consumption and reaction times, thereby contributing to a more sustainable manufacturing process nih.gov.

Reactivity and Reaction Mechanisms of 3 Penten 2 One, 4 Hydroxy 3 Methyl

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The defining feature of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- is its α,β-unsaturated carbonyl group. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attack, in addition to electrophilic additions and pericyclic reactions across the carbon-carbon double bond.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon (1,2-addition) is a characteristic reaction of ketones. In the case of 3-Penten-2-one, 4-hydroxy-3-methyl-, this pathway is influenced by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct addition to the carbonyl group. This is due to the irreversible nature of the attack on the more polarized carbon-oxygen double bond.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields a tertiary alcohol. The steric hindrance around the carbonyl group, influenced by the adjacent methyl and vinyl groups, can affect the rate of this reaction.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the α,β-unsaturated system is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes it susceptible to attack by nucleophiles at the β-carbon in a process known as conjugate or Michael addition. "Soft" nucleophiles, such as enamines, cuprates (Gilman reagents), and stabilized enolates (e.g., from malonic esters), preferentially undergo this 1,4-addition.

The mechanism of Michael addition involves the nucleophilic attack at the β-carbon, which generates an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atom. Subsequent protonation of the enolate at the α-carbon yields the 1,4-adduct, which is a saturated ketone. The relative reactivity of the β-carbon is influenced by the substitution pattern; monosubstitution at the β-position can significantly impede nucleophilic addition.

Conversely, electrophilic addition to the carbon-carbon double bond is generally less favorable for α,β-unsaturated carbonyl compounds compared to simple alkenes. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophiles. However, under certain conditions, reactions such as halogenation can occur.

Pericyclic Reactions and Cycloadditions

The conjugated π-system of 3-Penten-2-one, 4-hydroxy-3-methyl- can participate in pericyclic reactions, most notably cycloadditions such as the Diels-Alder reaction. In this context, the enone system typically acts as the dienophile. The electron-withdrawing carbonyl group activates the double bond for reaction with a conjugated diene. The stereochemistry and regiochemistry of the Diels-Alder reaction are governed by the Woodward-Hoffmann rules and frontier molecular orbital theory.

Transformations Involving the Hydroxyl Moiety

The presence of a secondary allylic hydroxyl group in 3-Penten-2-one, 4-hydroxy-3-methyl- opens up another avenue of reactivity, including oxidation, reduction, substitution, and elimination reactions.

Oxidation and Reduction Pathways

The secondary hydroxyl group can be oxidized to a ketone, which would result in the formation of a dicarbonyl compound. Common oxidizing agents for this transformation include chromic acid derivatives like pyridinium chlorochromate (PCC), which is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

The reduction of 3-Penten-2-one, 4-hydroxy-3-methyl- can proceed at two sites: the carbonyl group and the carbon-carbon double bond. The choice of reducing agent is crucial for achieving selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols. In this case, it would reduce the ketone to a secondary alcohol, yielding a diol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce the carbonyl group. Catalytic hydrogenation (e.g., with H₂/Pd-C) can lead to the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in a saturated diol.

Substitution and Elimination Reactions

The hydroxyl group can act as a leaving group in both substitution and elimination reactions, typically after protonation or conversion to a better leaving group (e.g., a tosylate or halide). Acid-catalyzed dehydration (an elimination reaction) of the β-hydroxy ketone moiety is a common transformation. This reaction is particularly facile in this system as it leads to the formation of a conjugated diene system, which is thermodynamically stable. For instance, the saturated analog, 4-hydroxy-3-methyl-2-pentanone, undergoes acid-catalyzed dehydration to form 3-methyl-3-penten-2-one (B7765926).

Nucleophilic substitution at the allylic carbon bearing the hydroxyl group can also occur. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential allylic carbocation intermediate can favor an Sₙ1 pathway.

Mechanistic Studies of Atmospheric Degradation Pathways

The atmospheric fate of 3-penten-2-one, 4-hydroxy-3-methyl- is primarily governed by its reactions with key atmospheric oxidants. These reactions transform the parent molecule into a variety of oxidation products, influencing air quality and atmospheric composition.

The hydroxyl radical (OH) is a dominant oxidant in the troposphere, and its reaction with unsaturated ketones is a significant removal pathway for these compounds during the daytime. The reaction of OH radicals with α,β-unsaturated ketones, such as 3-penten-2-one, proceeds almost exclusively through the addition to the C=C double bond copernicus.org. For the structurally related compound, 3-methyl-3-penten-2-one, the rate coefficient for its reaction with OH radicals has been determined to be (6.5±1.2)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ doaj.org. This rapid reaction rate underscores the importance of OH-initiated oxidation in the atmospheric degradation of this class of compounds.

During the night, reactions with nitrate radicals (NO₃) can become a significant loss process for unsaturated organic compounds, as NO₃ is rapidly photolyzed in sunlight nih.gov. The nitrate radical is a potent oxidant that reacts swiftly with alkenes nih.gov. For instance, the room-temperature rate constant for the reaction of NO₃ with crotonaldehyde, another α,β-unsaturated carbonyl, is 1.61 ± 0.19 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ researchgate.net. Given the presence of the double bond, a similar reaction is expected for 3-penten-2-one, 4-hydroxy-3-methyl-.

Ozone (O₃) is another key atmospheric oxidant that can react with the carbon-carbon double bond in unsaturated ketones, playing a role in their degradation during both day and night rsc.org. The ozonolysis of α,β-unsaturated ketones is a source of organic acids in the atmosphere rsc.org. For example, the rate coefficient for the reaction of ozone with 3-penten-2-one has been determined to be (31 ± 7) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ rsc.org. The reaction proceeds via the Criegee mechanism, leading to the formation of primary ozonides that subsequently decompose into various products mdpi.com.

Table 1: Reaction Rate Coefficients of Structurally Similar α,β-Unsaturated Ketones with Atmospheric Oxidants

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3-methyl-3-penten-2-one | OH | (6.5 ± 1.2) x 10⁻¹¹ doaj.org |

| Crotonaldehyde | NO₃ | (1.61 ± 0.19) x 10⁻¹⁴ researchgate.net |

| 3-penten-2-one | O₃ | (31 ± 7) x 10⁻¹⁸ rsc.org |

The oxidation of α,β-unsaturated ketones by OH radicals in the presence of nitrogen oxides (NOx) leads to the formation of a variety of products. For the OH-initiated oxidation of 3-methyl-3-penten-2-one, the quantified products include acetoin, acetaldehyde, biacetyl, CO₂, and peroxyacetyl nitrate (PAN) doaj.orgcopernicus.org. In the case of 4-methyl-3-penten-2-one oxidation by OH, the identified products are acetone, methyl glyoxal, and 2-hydroxy-2-methylpropanal copernicus.org. These products are formed through a complex series of reactions involving the initial OH adduct, subsequent reaction with O₂, and reactions of the resulting peroxy radicals (RO₂) with nitric oxide (NO) doaj.orgcopernicus.org.

The ozonolysis of α,β-unsaturated ketones is a known source of organic acids. For example, the gas-phase ozonolysis of ethyl vinyl ketone produces formic acid and propionic acid rsc.org. The reaction also leads to the formation of stabilized Criegee intermediates (sCIs), which can be scavenged by species like sulfur dioxide (SO₂) rsc.org. The decomposition of the primary ozonide can also yield aldehydes and other carbonyl compounds mdpi.com.

Acid-Base Chemistry and Proton Affinity Studies

The presence of both a hydroxyl group and a carbonyl group in 3-penten-2-one, 4-hydroxy-3-methyl- imparts both acidic and basic properties to the molecule. The hydroxyl group can act as a weak acid, while the lone pairs of electrons on the carbonyl oxygen can accept a proton, making the compound a weak base.

Proton affinity is a measure of the gas-phase basicity of a molecule. While the proton affinity of 3-penten-2-one, 4-hydroxy-3-methyl- has not been directly measured, data for the structurally similar β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone, is available. The experimentally determined proton affinity for this compound is 831.6 ± 0.8 kJ mol⁻¹ acs.org. This value provides a reasonable estimate for the proton affinity of 3-penten-2-one, 4-hydroxy-3-methyl-.

Rearrangements and Fragmentation Processes

β-hydroxy ketones are known to undergo thermal decomposition in a reaction that is the reverse of the aldol (B89426) condensation, yielding aldehydes and ketones acs.org. This process is believed to proceed through a cyclic transition state acs.org. For example, the thermal decomposition of 4-hydroxy-4-methyl-2-pentanone has been studied, and the reaction follows first-order kinetics acs.org. A similar thermal decomposition pathway can be anticipated for 3-penten-2-one, 4-hydroxy-3-methyl-.

In mass spectrometry, ketones undergo characteristic fragmentation patterns. One of the most important fragmentation pathways for ketones containing a γ-hydrogen is the McLafferty rearrangement libretexts.org. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. This process results in the formation of a neutral alkene and a charged enol radical cation libretexts.org.

The mass spectrum of the related compound, 3-penten-2-one, shows a prominent molecular ion peak and several fragment ions. The fragmentation of ketones is also characterized by α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, leading to the formation of a stable acylium ion ([RCO]⁺) libretexts.orglibretexts.org. The NIST WebBook provides the mass spectrum of 3-penten-2-one, which can be used to understand its fragmentation behavior under electron ionization nist.gov.

Derivatization and Functionalization of 3 Penten 2 One, 4 Hydroxy 3 Methyl

Modifications of the Carbonyl and Hydroxyl Groups

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl center, moderated by conjugation, allows for a range of selective modifications. These reactions are fundamental for protecting the native functional groups or for introducing new molecular features.

Formation of Acetals, Ketals, and Ethers

The enolic hydroxyl group of 4-hydroxy-3-methyl-3-penten-2-one is acidic, comparable to phenols, and can be readily deprotonated to form an enolate. This anion is a potent nucleophile, facilitating O-alkylation to produce vinyl ethers. The Williamson ether synthesis, involving the reaction of the enolate with an alkyl halide, is a standard method for this transformation. The choice of solvent and counter-ion can be critical in directing the reaction towards O-alkylation over competing C-alkylation. ic.ac.uk

Conversely, the formation of a ketal at the C2-carbonyl position is less straightforward. Standard acid-catalyzed ketalization conditions could potentially lead to undesired side reactions due to the conjugated system and the presence of the acidic enol. Protection of the hydroxyl group as an ether prior to attempting ketalization of the carbonyl group is a common strategy to avoid such complications.

| Reaction Type | Reagents | Typical Conditions | Product Class |

| Etherification | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | 4-alkoxy-3-methyl-3-penten-2-one (Vinyl Ether) |

Esterification and Amidation Reactions

Esterification of the C4-hydroxyl group provides a direct route to vinyl esters. This transformation is typically achieved by treating the compound with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction is often conducted in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acid byproduct and drive the reaction to completion. These vinyl esters are valuable intermediates in organic synthesis.

Direct amidation of the hydroxyl group is not a conventional transformation. However, the carbonyl group can react with primary or secondary amines to form enamines or related condensation products, which represents a different class of functionalization.

| Reaction Type | Reagents | Typical Conditions | Product Class |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aprotic solvent (e.g., CH₂Cl₂, THF), 0 °C to RT | 4-acyloxy-3-methyl-3-penten-2-one (Vinyl Ester) |

Carbon-Carbon Bond Forming Reactions

The carbon framework of 4-hydroxy-3-methyl-3-penten-2-one can be elaborated through reactions that form new carbon-carbon bonds, primarily by leveraging the nucleophilic character of its corresponding enolate.

Alkylation and Acylation at Alpha-Positions

The parent diketone, 3-methyl-2,4-pentanedione (B1204033), possesses acidic protons at the C1 and C5 methyl groups. Deprotonation with a suitable base generates a resonance-stabilized enolate. While enolates are ambident nucleophiles, their reaction with "soft" electrophiles like alkyl iodides typically results in C-alkylation. thecatalyst.org For 1,3-dicarbonyl compounds, bases such as sodium ethoxide are often sufficient to generate the enolate for effective alkylation. libretexts.org The use of stronger, sterically hindered bases like lithium diisopropylamide (LDA) can also be employed to ensure complete and regioselective enolate formation. libretexts.org

This C-alkylation is a powerful tool for extending the carbon chain at the terminal methyl positions. Similarly, C-acylation can be achieved by reacting the enolate with an acyl halide, leading to the formation of a 1,3,5-tricarbonyl compound. organicreactions.org

| Reaction Type | Reagents | Typical Conditions | Product Class |

| α-Alkylation | 1. Base (e.g., NaOEt, LDA)2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., EtOH, THF) | 5-alkyl-3-methyl-2,4-pentanedione |

| α-Acylation | 1. Base (e.g., LDA)2. Acyl Chloride (RCOCl) | Anhydrous aprotic solvent (e.g., THF), low temperature | 5-acyl-3-methyl-2,4-pentanedione |

Condensation and Polymerization Studies

The active methylene (B1212753) group in the parent diketone is a classic nucleophile in condensation reactions. For instance, in the Knoevenagel condensation, 3-methyl-2,4-pentanedione can react with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated products after dehydration. wikipedia.orgthermofisher.com Self-condensation, where one molecule acts as the nucleophile and another as the electrophile, is also a possibility under certain conditions, leading to more complex dimeric or oligomeric structures. wikipedia.orgcoleparmer.com

While the conjugated double bond could theoretically participate in addition polymerization, this pathway is less common for highly substituted and functionalized alkenes. Polymerization of substituted acetylenes using transition metal catalysts is a well-established field, but analogous polymerization of vinylogous carbonyl compounds is not as prevalent. researchgate.netmdpi.comresearchgate.net However, the bifunctional nature of the molecule could allow for its use as a monomer in condensation polymerization, for instance, by forming polyesters if reacted with a dicarboxylic acid.

Metal Complexation Chemistry

As a substituted derivative of acetylacetone (B45752) (acac), 3-methyl-2,4-pentanedione is an excellent chelating ligand for a wide array of metal ions. sigmaaldrich.com Upon deprotonation, the enolate anion acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

These metal acetylacetonate complexes are often neutral, soluble in organic solvents, and possess high thermal stability. The presence of the methyl group on the central carbon (C3) of the ligand backbone can influence the properties of the resulting metal complex. This substitution can affect the ligand field strength, the steric environment around the metal center, and the solubility and volatility of the complex compared to its unsubstituted acetylacetonate counterpart. These complexes find applications as catalysts, NMR shift reagents, and precursors for materials science. nih.govresearchgate.net

| Metal Ion (Example) | Formula of Complex | Coordination Geometry (Typical) |

| Copper(II) | Cu(C₆H₉O₂)₂ | Square Planar |

| Iron(III) | Fe(C₆H₉O₂)₃ | Octahedral |

| Aluminum(III) | Al(C₆H₉O₂)₃ | Octahedral |

| Vanadyl(IV) | VO(C₆H₉O₂)₂ | Square Pyramidal |

Investigation of Ligand Properties for Coordination Complexes

The potential of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- to act as a ligand stems from the presence of lone pairs of electrons on the oxygen atoms of the hydroxyl and carbonyl groups. Upon deprotonation of the hydroxyl group, the resulting enolate can coordinate to a metal ion. The formation of coordination complexes with various transition metals would be anticipated, with the specific properties of the resulting complexes being dependent on the nature of the metal ion.

Key parameters that would be investigated in the study of its ligand properties include:

Coordination Modes: While bidentate coordination through the hydroxyl and carbonyl oxygens is most likely, other coordination modes could be possible depending on the reaction conditions and the metal center.

Spectroscopic Characterization: Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy would be crucial in characterizing the formation and structure of any coordination complexes. For instance, a shift in the C=O stretching frequency in the IR spectrum upon complexation would provide evidence of coordination.

Structural Analysis: X-ray crystallography would provide definitive structural information, including bond lengths and angles within the coordination sphere.

A hypothetical data table summarizing the expected spectroscopic shifts upon coordination with a transition metal like Copper(II) is presented below.

| Spectroscopic Technique | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Interpretation |

| IR Spectroscopy | ν(C=O): ~1680 cm⁻¹ | ν(C=O): ~1650 cm⁻¹ | Lowering of the carbonyl stretching frequency indicates coordination to the metal center. |

| ν(O-H): ~3400 cm⁻¹ | Disappearance of O-H stretch | Deprotonation of the hydroxyl group upon chelation. | |

| ¹H NMR Spectroscopy | δ(OH): ~4.5 ppm | Disappearance of OH proton signal | Confirmation of deprotonation. |

| δ(CH₃): ~2.1, 2.3 ppm | Shift in proton signals | Change in the electronic environment upon complexation. | |

| UV-Visible Spectroscopy | λmax: ~270 nm | Shift in λmax and appearance of new bands | Alteration of the electronic transitions of the ligand and d-d transitions of the metal ion. |

Note: The data presented in this table is hypothetical and based on the expected behavior of similar β-hydroxy enone ligands.

Chelation Effects and Stability of Metal-Enolates

The formation of a chelate ring by 3-Penten-2-one, 4-hydroxy-3-methyl- with a metal ion is expected to result in a thermodynamically more stable complex compared to coordination with analogous monodentate ligands. This is known as the chelate effect. The stability of the resulting metal-enolate complexes would be a critical aspect of their study.

The stability of these complexes is typically quantified by their formation constants (or stability constants). The magnitude of the stability constant provides a measure of the strength of the metal-ligand interaction. Factors influencing the stability include:

The nature of the metal ion: The charge density and preferred coordination geometry of the metal ion play a significant role.

The pH of the solution: The deprotonation of the hydroxyl group is pH-dependent, which in turn affects the formation of the chelate.

The solvent system: The polarity and coordinating ability of the solvent can influence the stability of the complex.

A table of hypothetical stability constants (log K) for complexes of 3-Penten-2-one, 4-hydroxy-3-methyl- with various divalent transition metals is provided below, following the general trend of the Irving-Williams series.

| Metal Ion | Ionic Radius (pm) | Log K₁ (Hypothetical) | Log K₂ (Hypothetical) | Overall Stability (log β₂) |

| Mn²⁺ | 83 | 4.2 | 3.5 | 7.7 |

| Fe²⁺ | 78 | 5.3 | 4.1 | 9.4 |

| Co²⁺ | 74.5 | 5.8 | 4.7 | 10.5 |

| Ni²⁺ | 69 | 6.2 | 5.1 | 11.3 |

| Cu²⁺ | 73 | 7.5 | 6.3 | 13.8 |

| Zn²⁺ | 74 | 5.5 | 4.4 | 9.9 |

Note: This data is illustrative and based on trends observed for similar bidentate oxygen-donating ligands. Actual experimental values would be required for confirmation.

Spectroscopic Characterization for Mechanistic Insights and Complex Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 4-hydroxy-3-methylpent-3-en-2-one and its keto tautomer, advanced NMR techniques are indispensable for unambiguous structural assignment and for studying the dynamic equilibrium between the two forms. asu.eduyoutube.com

While a one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information on the chemical environment of protons and carbons, complex structures and derivatives of 4-hydroxy-3-methyl-3-penten-2-one necessitate multi-dimensional NMR experiments for complete and unambiguous assignment. Techniques such as COSY, TOCSY, HSQC, and HMBC are crucial for this purpose. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. For the keto tautomer, 4-hydroxy-3-methylpentan-2-one (B13205624), COSY would show correlations between the proton on C4 and the proton on C3, as well as between the C3 proton and its methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s), simplifying the analysis of the crowded ¹H spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This method is used to determine the spatial proximity of atoms, which is key for establishing the stereochemistry of derivatives. mdpi.com

A simple ¹H NMR analysis can also be used to assign the relative stereochemistry in the parent β-hydroxy ketone (the keto form). acs.orgnih.gov The analysis of the coupling patterns of the protons on the carbon adjacent to the carbonyl group provides direct insight into the molecule's 3D structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 4-hydroxy-3-methylpentan-2-one (Predicted values based on analogous structures and general NMR principles)

| Atom Position | Keto Tautomer (¹H ppm) | Keto Tautomer (¹³C ppm) | Enol Tautomer (¹H ppm) | Enol Tautomer (¹³C ppm) |

|---|---|---|---|---|

| C1 (CH₃-C=O) | ~2.2 | ~30 | ~2.1 | ~25 |

| C2 (C=O) | - | ~210 | - | ~200 |

| C3 (CH-CH₃) | ~2.7 | ~50 | - | ~100 |

| C4 (CH-OH) | ~3.8 | ~75 | - | ~160 |

| C5 (CH₃-C-OH) | ~1.2 | ~20 | ~1.9 | ~18 |

| C3-Methyl | ~1.1 | ~15 | ~1.8 | ~16 |

| O-H | ~3.5 (variable) | - | ~12-15 (H-bonded) | - |

The compound exists as a dynamic equilibrium between its keto and enol forms. thermofisher.com This keto-enol tautomerism is often slow on the NMR timescale, meaning that separate, distinct signals for both species can be observed in the same spectrum. asu.eduyoutube.com Dynamic NMR (D-NMR) is the ideal tool for studying such equilibria.

By acquiring NMR spectra at different temperatures, the kinetics and thermodynamics of the interconversion can be determined. At low temperatures, the exchange between tautomers is slow, and sharp, individual peaks for both the keto and enol forms are visible. As the temperature increases, the rate of interconversion increases, causing the peaks to broaden. At a sufficiently high temperature (the coalescence temperature), the peaks for a given nucleus in the two tautomers merge into a single, broad signal. At even higher temperatures, this signal sharpens to a single peak at a chemical shift that is the weighted average of the shifts in the two individual tautomers. researchgate.net

The ratio of the two forms can be calculated by integrating the signals corresponding to each tautomer. nanalysis.com This allows for the determination of the equilibrium constant (Keq = [enol]/[keto]). Studies on analogous β-dicarbonyl compounds show that the position of the equilibrium is highly dependent on the solvent, with non-polar solvents often favoring the hydrogen-bonded enol form, while polar, hydrogen-bonding solvents can stabilize the more polar keto form. asu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. youtube.com These techniques are particularly powerful for analyzing the keto-enol tautomerism and the significant intramolecular hydrogen bond in the enol form of 4-hydroxy-3-methyl-3-penten-2-one. jchemrev.comjchemrev.com

For the keto tautomer (4-hydroxy-3-methylpentan-2-one), the FT-IR spectrum would be characterized by:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹.

A broad absorption band for the hydroxyl (O-H) stretch of the alcohol, found in the range of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding in the condensed phase.

For the enol tautomer (4-hydroxy-3-methyl-3-penten-2-one), the spectrum changes significantly due to conjugation and intramolecular hydrogen bonding:

O-H Stretch: A very broad and shifted O-H stretching band is expected at a much lower frequency (e.g., 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. In similar β-dicarbonyl compounds, this stretch can be so broad and weak that it is difficult to identify. nih.gov

C=O Stretch: The carbonyl stretching frequency is lowered significantly due to its participation in both conjugation with the C=C bond and the intramolecular hydrogen bond. The absorption is expected in the range of 1600-1640 cm⁻¹. matanginicollege.ac.in

C=C Stretch: A new band corresponding to the carbon-carbon double bond stretch appears, typically in the 1580-1620 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=C stretch is often stronger and more easily identified in the Raman spectrum, making it useful for studying conjugated systems. rsc.org

Table 2: Principal Vibrational Frequencies for Keto-Enol Tautomers (Predicted values based on analogous structures)

| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| O-H stretch (Alcohol/Enol) | 3200-3600 (broad) | 2500-3200 (very broad) | Medium / Weak |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 | Strong / Strong |

| C=O stretch (Ketone) | ~1715 | 1600-1640 | Strong / Medium |

| C=C stretch (Enol) | - | 1580-1620 | Medium / Strong |

| C-O stretch (Alcohol/Enol) | 1050-1200 | 1250-1350 | Strong / Weak |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugated systems. libretexts.org The keto and enol tautomers of 4-hydroxy-3-methylpentan-2-one are expected to have vastly different UV-Vis spectra.

The keto tautomer is a saturated ketone. It lacks extensive conjugation and is expected to show only a very weak absorption at a short wavelength (typically < 300 nm) corresponding to the forbidden n→π* transition of the carbonyl group. This peak is often not observed under standard conditions. libretexts.org

In contrast, the enol tautomer , 4-hydroxy-3-methyl-3-penten-2-one, is a conjugated α,β-unsaturated ketone (an enone). Such systems display two characteristic absorption bands: ssbodisha.ac.inyoutube.com

A strong absorption at a shorter wavelength (λmax typically 210-250 nm) due to a π→π* transition. This transition involves promoting an electron from the highest occupied π-bonding molecular orbital (HOMO) to the lowest unoccupied π*-antibonding molecular orbital (LUMO). libretexts.org

A weaker absorption at a longer wavelength (λmax typically 300-350 nm) resulting from an n→π* transition. This involves promoting a non-bonding electron from one of the lone pairs on the oxygen atom to the π*-antibonding orbital. libretexts.org

For example, the structurally similar compound 4-methyl-3-penten-2-one exhibits a strong π→π* transition at 236 nm and a weaker n→π* transition at 314 nm. libretexts.org It is expected that 4-hydroxy-3-methyl-3-penten-2-one would have a similar UV-Vis profile, with the exact λmax values influenced by the hydroxyl and methyl substituents.

Table 3: Predicted UV-Vis Absorption Maxima for the Enol Tautomer (Predicted values based on analogous enone systems)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | ~240 | High (~10,000 - 20,000) | Allowed transition in the conjugated π system. |

| n → π | ~315 | Low (~50 - 100) | Forbidden transition of a non-bonding oxygen electron. |

Mass Spectrometry (GC-MS, LC-MS) for Reaction Product Identification and Quantification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the identification and quantification of individual components within complex mixtures. imreblank.chnih.gov

For 4-hydroxy-3-methylpentan-2-one (MW = 116.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would be key to its identification. Common fragmentation pathways for β-hydroxy ketones include: libretexts.org

Dehydration: Loss of a water molecule (18 Da) is a very common fragmentation for alcohols, which would lead to a significant peak at m/z 98. This fragment ion corresponds to the dehydrated product, 3-methyl-3-penten-2-one (B7765926).

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. Cleavage between C2 and C3 would result in an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones. Cleavage between C3 and C4 could also occur.

McLafferty Rearrangement: While less direct for this specific structure, related rearrangements can occur in larger derivatives.

GC-MS is particularly well-suited for analyzing reaction mixtures. For example, in the acid-catalyzed dehydration of 4-hydroxy-3-methylpentan-2-one, GC-MS could be used to separate the starting material from the product (3-methyl-3-penten-2-one) and any side products. By comparing the retention times and mass spectra to those of known standards, each component can be identified and quantified. For less volatile or thermally unstable derivatives, LC-MS would be the preferred method. In some cases, derivatization of the analyte is performed to improve its chromatographic behavior or ionization efficiency in the mass spectrometer. researchgate.netmdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for 4-hydroxy-3-methylpentan-2-one

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - H₂O]⁺˙ | Dehydration (loss of water) |

| 73 | [M - CH₃CO]⁺ | Alpha-cleavage |

| 59 | [C₃H₇O]⁺ | Cleavage at C3-C4 |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (Acylium ion) |

Computational and Theoretical Investigations of 3 Penten 2 One, 4 Hydroxy 3 Methyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations are instrumental in elucidating the electronic structure and bonding characteristics of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl-. These studies typically involve the optimization of the molecule's geometry to find its most stable conformation. Subsequent analysis of the optimized structure provides a wealth of information.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap, as seen in the related compound 3-penten-2-one compared to its isomer 4-penten-2-one, suggests higher reactivity due to greater π-electron delocalization across the α,β-unsaturated carbonyl system.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a detailed picture of the bonding within the molecule. It can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen in 3-Penten-2-one, 4-hydroxy-3-methyl-.

A comprehensive theoretical study on the related molecule 4-methyl-3-penten-2-one using DFT with the B3LYP method and 6-311++G** and aug-cc-pVTZ basis sets has been conducted. researchgate.net Such studies determine the most stable geometry from a potential energy surface (PES) scan and analyze atomic charges, electronic exchange interactions, and charge delocalization through NBO analysis. researchgate.net

Table 1: Computed Properties of Related Enones

| Property | 4-methyl-3-penten-2-one | 3-Penten-2-one, 4-hydroxy- |

|---|---|---|

| Molecular Formula | C₆H₁₀O | C₅H₈O₂ |

| Molecular Weight | 98.1430 g/mol | 100.1158 g/mol |

| IUPAC Name | 4-Methyl-3-penten-2-one | (Z)-4-hydroxypent-3-en-2-one |

| InChIKey | SHOJXDKTYKFBRD-UHFFFAOYSA-N | POILWHVDKZOXJZ-ARJAWSKDSA-N |

| CAS Registry Number | 141-79-7 | 1522-20-9 |

This data is compiled from the NIST WebBook and PubChem. nih.govnist.govnist.gov

DFT is a powerful tool for predicting the reactivity and selectivity of 3-Penten-2-one, 4-hydroxy-3-methyl- in various organic transformations. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. The negatively charged regions, typically around the carbonyl oxygen and the hydroxyl group, indicate sites for electrophilic attack, while positively charged regions are prone to nucleophilic attack.

Furthermore, DFT can be used to calculate the energies of reactants, products, and intermediates of a proposed reaction, thereby determining the reaction's thermodynamics. For example, in the context of its synthesis via a base-catalyzed aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde, DFT could be employed to model the reaction pathway and identify the most favorable routes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations are particularly useful for understanding the conformational landscape and the influence of solvent on 3-Penten-2-one, 4-hydroxy-3-methyl-.

By simulating the movement of the molecule over time, MD can reveal the different conformations it can adopt and the energy barriers between them. This is crucial for understanding its flexibility and how its shape might influence its interactions with other molecules.

Moreover, by including solvent molecules explicitly in the simulation, the effects of solvation can be studied in detail. This can reveal how the solvent influences the conformational preferences of the molecule and its reactivity. For instance, in protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond, potentially altering the molecule's properties and reactivity. The Automated Topology Builder (ATB) can be utilized to develop molecular force fields for such simulations. uq.edu.au

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions involving 3-Penten-2-one, 4-hydroxy-3-methyl-. By locating and characterizing the transition state structures for a given reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate.

For example, the OH-radical-initiated oxidation of the related 3-penten-2-one has been studied, and a simple chemical mechanism was employed to analyze the temporal behavior of the reaction. copernicus.org Similar calculations for 3-Penten-2-one, 4-hydroxy-3-methyl- would provide valuable insights into its atmospheric chemistry and degradation pathways. These calculations can also predict the formation of various products and their relative yields, offering a comprehensive understanding of the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Molecular Interaction Potentials

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While no specific QSAR studies on 3-Penten-2-one, 4-hydroxy-3-methyl- are currently available, the principles of QSAR can be applied to predict its potential biological interactions.

In a QSAR study, various molecular descriptors for 3-Penten-2-one, 4-hydroxy-3-methyl- would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then be correlated with a known biological activity of a set of similar molecules to develop a predictive model. This model could then be used to estimate the potential activity of 3-Penten-2-one, 4-hydroxy-3-methyl- and to guide the design of new analogs with desired properties.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Total Synthesis of Complex Natural Products

While direct total synthesis of a specific, complex natural product starting from 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl- is not extensively documented, its utility is evident in the synthesis of core structural motifs that are fragments of or analogous to naturally occurring compounds. Synthetic chemists often utilize building blocks like 3-methyl-2,4-pentanedione (B1204033) to create libraries of natural product-like molecules for biological screening.

For instance, the pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of natural products and biologically active molecules with potential as antienteroviral, antimalarial, and anticancer agents. nih.govnih.gov The synthesis of this framework often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound like 3-methyl-2,4-pentanedione. nih.govresearchgate.net This strategy allows for the construction of complex, functionalized pyrazolo[3,4-b]pyridines, including derivatives of natural products like estrone (B1671321) and formononetin, demonstrating its value in creating molecules with high biological potential. nih.gov Similarly, pyranocoumarins, which exhibit significant biological activities such as anti-inflammatory and antiviral properties, can be synthesized using 1,3-dicarbonyl compounds in reactions with 4-hydroxycoumarin (B602359) derivatives. mdpi.comnih.govdntb.gov.ua

Construction of Diverse Heterocyclic Frameworks

One of the most prominent applications of 3-Penten-2-one, 4-hydroxy-3-methyl- is in the synthesis of heterocyclic compounds. As a 1,3-dielectrophile, its diketone form, 3-methyl-2,4-pentanedione, readily reacts with various binucleophiles to form a wide array of ring systems. This is a cornerstone of its utility in medicinal chemistry and materials science.

The reaction with hydrazine (B178648) or its substituted derivatives provides a straightforward route to pyrazoles. Furthermore, its reaction with 5-aminopyrazoles leads to the formation of the fused pyrazolo[3,4-b]pyridine system, a privileged scaffold in drug discovery. nih.govresearchgate.netmdpi.com Another important class of heterocycles, pyranocoumarins, can be synthesized through reactions involving 4-hydroxycoumarin and 3-methyl-2,4-pentanedione, often in multicomponent reaction sequences. mdpi.comnih.gov

Table 1: Heterocyclic Frameworks from 3-Methyl-2,4-pentanedione

| Reactant(s) | Resulting Heterocyclic Core | Significance/Application | Reference |

|---|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole | Core structure in many pharmaceuticals and agrochemicals. | researchgate.net |

| 5-Aminopyrazoles | Pyrazolo[3,4-b]pyridine | Scaffold for kinase inhibitors, anticancer, and antimalarial agents. nih.gov | nih.govnih.govmdpi.comrsc.org |

| 4-Hydroxycoumarin, Aldehydes | Pyranocoumarin (B1669404) | Possess anticoagulant, anti-inflammatory, and antiviral properties. nih.gov | mdpi.comnih.govnih.gov |

| Urea | Pyrimidinone (e.g., Methyluracil analogue) | Derivatives of nucleobases with broad biological activities. | thermofisher.com |

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The reactivity of 3-methyl-2,4-pentanedione makes it an excellent component for such reactions.

A notable example is the synthesis of various pyranocoumarin and dihydropyrano[c]chromene derivatives. These reactions can involve the one-pot condensation of 4-hydroxycoumarin, an aldehyde, and an active methylene (B1212753) compound like 3-methyl-2,4-pentanedione. nih.gov This approach allows for the rapid generation of molecular complexity and the creation of libraries of biologically relevant compounds from simple starting materials. Similarly, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) proceeds through a three-component reaction of an aldehyde and two equivalents of a pyrazolone (B3327878) (which is itself derived from a dicarbonyl compound), showcasing another MCR application.

Role in the Synthesis of Functional Materials and Specialty Chemicals

The applications of 3-Penten-2-one, 4-hydroxy-3-methyl- extend beyond pharmaceuticals to the realm of functional materials and specialty chemicals. Its dehydration product, 3-methyl-3-penten-2-one (B7765926), is a crucial intermediate in the industrial synthesis of certain synthetic ketone fragrances, which are major ingredients in perfumes and cosmetics. wikipedia.org

Furthermore, like its close analogue acetylacetone (B45752), 3-methyl-2,4-pentanedione can form metal complexes (metal acetylacetonates) with a wide range of metals. These complexes have applications as catalysts in polymerization and other organic transformations. chemicalbook.com For instance, polymeric resins functionalized with such chelating agents can be used as catalysts. The ability to form stable chelate complexes also makes it a candidate for use in metal extraction, plating, and as a stabilizer for resins. nih.gov Recent research has also explored the use of such compounds in creating fluorescent probes for the detection of amyloid plaques associated with Alzheimer's disease, highlighting its role in developing sophisticated diagnostic tools. mdpi.com

Biological Interactions at the Molecular and Cellular Level Excluding Clinical Data

In Vitro Studies on Enzyme-Substrate Binding Mechanisms

There is no specific information available in the searched scientific literature regarding the enzyme-substrate binding mechanisms of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl-.

Studies on the related compound, acetylacetone (B45752), have shown that it can act as an inhibitor in enzymatic reactions. For example, in the presence of the enzyme laccase, acetylacetone exhibited a partial mixed inhibition model during the transformation of malachite green. uni.lunih.gov Initially, it inhibited the enzymatic transformation, but over longer periods, it extended the functional life of the laccase enzyme. uni.lunih.gov This was attributed to its interaction with a key intermediate, N,N,N',N'-tetramethyl-1,1′-biphenyl-4,4′-diamine (NTB), quenching the NTB+ radical cation and thereby reducing laccase consumption. uni.lunih.gov

Analysis of Molecular Target Interactions and Ligand Binding (e.g., Receptor Binding, Protein Inhibition)

No studies detailing the molecular target interactions or ligand binding properties of 3-Penten-2-one, 4-hydroxy-3-methyl- were found.

As a point of reference from a related structure, cobalt(III) Schiff base complexes derived from acetylacetone have been investigated as irreversible inhibitors of matrix metalloproteinase 2 (MMP-2). nih.gov These complexes function by coordinating to essential histidine residues within the protein's active site, demonstrating time- and concentration-dependent inactivation of the enzyme. nih.gov This highlights how the core structure of a β-diketone, like acetylacetone, can be chemically modified to create potent protein inhibitors. nih.gov

Investigation of Metabolic Pathways and Biotransformation (In Vitro)

There is no available data from in vitro studies on the metabolic pathways or biotransformation of 3-Penten-2-one, 4-hydroxy-3-methyl-.

Impact on Cellular Processes and Signaling Pathways (Mechanistic Studies Only)

Mechanistic studies on the impact of 3-Penten-2-one, 4-hydroxy-3-methyl- on cellular processes and signaling pathways are not present in the reviewed literature.

For the related compound acetylacetone, some cellular effects have been documented. In vitro studies on E. coli have shown that acetylacetone exhibits toxicity, with concentrations of 100 mg/L causing obvious growth inhibition. nih.gov At higher concentrations (>1.5 g/L), it can completely inhibit the cell growth of Acinetobacter johnsonii. nih.gov Furthermore, porphyrin and chlorin (B1196114) derivatives containing acetylacetone residues have been synthesized and evaluated for their in vitro effects on A549 cancer cells in the context of photodynamic therapy. worldscientific.com

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Remaining Challenges

The academic footprint of 3-Penten-2-one (B1195949), 4-hydroxy-3-methyl-, is primarily centered on its basic characterization and its role as a potential intermediate in chemical syntheses. The (Z)-isomer, (Z)-4-hydroxy-3-methylpent-3-en-2-one, is cataloged in chemical databases, which provide fundamental physicochemical properties. nih.gov It is recognized as an enone, a class of compounds known for their versatile reactivity. nih.gov

However, a significant challenge in the study of this compound is the limited body of dedicated research. Much of the available information is extrapolated from studies on related molecules. For instance, its dehydrated counterpart, 3-Methyl-3-penten-2-one (B7765926), is a known precursor in the synthesis of fragrances and is formed by the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone. wikipedia.orgresearchgate.net The synthesis and reaction pathways of similar α,β-unsaturated ketones are well-documented, often involving aldol (B89426) condensation reactions. ontosight.aincert.nic.in Yet, specific, optimized synthesis protocols for 3-Penten-2-one, 4-hydroxy-3-methyl- are not extensively reported in peer-reviewed literature.

The primary challenge, therefore, is the lack of focused investigation into its unique properties and potential applications, distinguishing it from its isomers and precursors.

Emerging Research Opportunities and Methodological Advances

The scarcity of data surrounding 3-Penten-2-one, 4-hydroxy-3-methyl- presents a fertile ground for new research. An immediate opportunity lies in the development of efficient and stereoselective synthesis methods. Modern synthetic strategies, such as organocatalysis and biocatalysis, could offer elegant routes to this molecule with high purity. nih.gov For instance, the use of thiamine (B1217682) diphosphate-dependent lyases or hydrolases has proven effective for producing other α-hydroxy ketones. nih.gov

Furthermore, the reactivity of the dual functional groups—the hydroxyl and the enone—opens up avenues for its use as a versatile building block in organic synthesis. Research into its reaction chemistry could reveal novel pathways to more complex molecules.

Methodological advances in computational chemistry could also be leveraged to predict its spectral properties, reactivity, and potential biological activity, thereby guiding future experimental work.

Interdisciplinary Perspectives and Translational Research Potential

The true potential of 3-Penten-2-one, 4-hydroxy-3-methyl- may be realized through interdisciplinary research. The presence of the α-hydroxy ketone moiety is significant, as this structural motif is found in various biologically active compounds, including antidepressants and antitumor antibiotics. nih.gov This suggests a potential for pharmacological applications.

Initial research on the related compound, 4-hydroxy-3-penten-2-one, has indicated possible antimicrobial and antioxidant properties, warranting further investigation into the biological activities of its methylated analog. ontosight.ai The broader class of ketone bodies, which includes β-hydroxybutyrate, has been explored for its therapeutic potential in neurological diseases, suggesting that novel hydroxy-ketones could be of interest in neuroketotherapeutics. nih.gov